REACTION_CXSMILES
|
C([NH:8][CH:9]1[CH2:15][CH2:14][C:13]2[CH:16]=[CH:17][CH:18]=[CH:19][C:12]=2[CH2:11][CH2:10]1)C1C=CC=CC=1>CO.[Pd]>[CH:16]1[C:13]2[CH2:14][CH2:15][CH:9]([NH2:8])[CH2:10][CH2:11][C:12]=2[CH:19]=[CH:18][CH:17]=1
|
Name
|
Benzyl-(6,7,8,9-tetrahydro-5H-benzocyclohepten-7-yl)-amine
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1CCC2=C(CC1)C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product is not purified further
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC2=C1CCC(CC2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |